Dextrose-13C6

Overview

Description

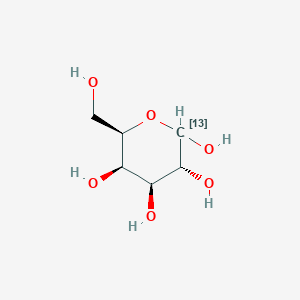

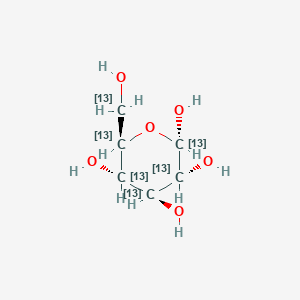

Dextrose-13C6, also known as D-Glucose-13C6, is a form of glucose where all six carbon atoms are replaced with carbon-13 isotopes . It has a molecular formula of C6H12O6 and a molecular weight of 186.11 g/mol . It is used as a tracer in various scientific research studies .

Synthesis Analysis

Dextrose-13C6 can be used as a tracer in metabolic studies. For instance, it has been used in a study assessing glucose kinetics in vivo . The tracer, D-[13C6]glucose, is a low-cost alternative with the significant advantage that the sixth isotope of natural glucose has virtually zero natural abundance, which facilitates isotopomer analysis with <1% labeled glucose in the infusate .Molecular Structure Analysis

The molecular structure of Dextrose-13C6 includes six carbon atoms, twelve hydrogen atoms, and six oxygen atoms . The IUPAC name is (2S,3R,4S,5S,6R)-6-(hydroxy(113C)methyl)(2,3,4,5,6-13C5)oxane-2,3,4,5-tetrol .Chemical Reactions Analysis

While specific chemical reactions involving Dextrose-13C6 are not detailed in the search results, the compound is used in metabolic flux analysis to study the rates of metabolite interconversion in biochemical pathways .Physical And Chemical Properties Analysis

Dextrose-13C6 has a molecular weight of 186.11 g/mol . It has a hydrogen bond donor count of 5 and a hydrogen bond acceptor count of 6 . Its exact mass and monoisotopic mass are 186.08351711 g/mol . The topological polar surface area is 110 Ų .Scientific Research Applications

Biomolecular Nuclear Magnetic Resonance (NMR)

Dextrose-13C6 is extensively used in NMR spectroscopy to study biomolecular structures and dynamics . The 13C-labeled glucose allows for the tracing of metabolic pathways and provides insights into enzyme mechanisms and protein-ligand interactions.

Clinical Mass Spectrometry (MS)

In clinical research, Dextrose-13C6 serves as an internal standard for mass spectrometry . It helps in quantifying metabolites in biological samples, which is crucial for understanding disease states and therapeutic interventions .

Metabolic Tracer Studies

Researchers utilize Dextrose-13C6 in metabolic tracer studies to track glucose utilization and metabolism within cells. This application is vital for studying diseases like diabetes and metabolic disorders .

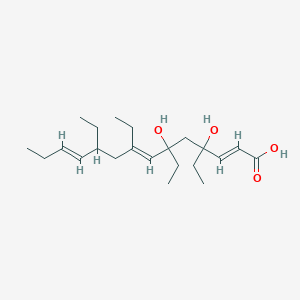

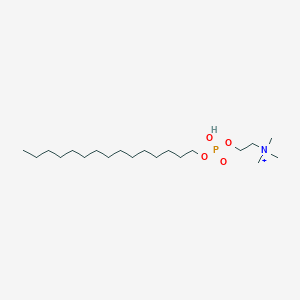

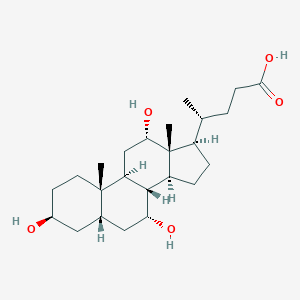

Fatty Acid Synthesis Studies

Dextrose-13C6 is used to trace the synthesis of fatty acids. By following the incorporation of the 13C label into fatty acids, scientists can explore lipid metabolism and its implications in health and disease .

Minimal Media Reagent

In microbiology, Dextrose-13C6 is added to minimal media to serve as the sole carbon source. This aids in the growth of microorganisms for various studies, including genetic and enzymatic research .

Proteomics

In proteomics, Dextrose-13C6 is used to label proteins metabolically. This allows for the detailed analysis of protein expression and post-translational modifications, which are critical for understanding cellular functions .

Environmental Science

Dextrose-13C6 finds its application in environmental science as a tracer to study the carbon cycle and the fate of glucose in ecological systems. It helps in understanding the impact of agricultural practices on the environment .

Chemical Engineering

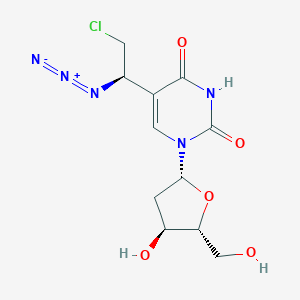

In chemical engineering, Dextrose-13C6 is used in the synthesis of complex molecules. For example, it has been used to synthesize labeled versions of mycotoxins for analytical standards, enhancing the accuracy of detection methods .

Mechanism of Action

Safety and Hazards

Future Directions

While specific future directions for Dextrose-13C6 are not detailed in the search results, it is noted that future directions in closed-loop research are principally aimed at the advanced generations of closed-loop systems . This suggests potential future applications of Dextrose-13C6 in such research.

properties

IUPAC Name |

(2S,3R,4S,5S,6R)-6-(hydroxy(113C)methyl)(2,3,4,5,6-13C5)oxane-2,3,4,5-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6+/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQZGKKKJIJFFOK-YPYOLYKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH2]([13C@@H]1[13C@H]([13C@@H]([13C@H]([13C@H](O1)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30484450 | |

| Record name | Dextrose-13C6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30484450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dextrose-13C6 | |

CAS RN |

74134-89-7 | |

| Record name | Dextrose-13C6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30484450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

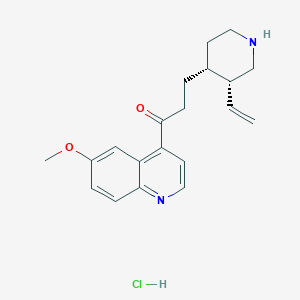

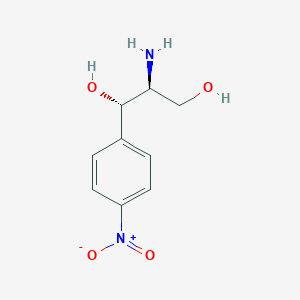

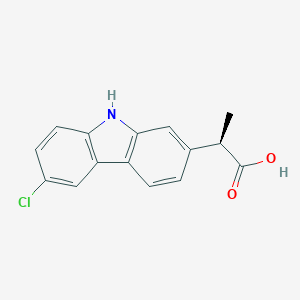

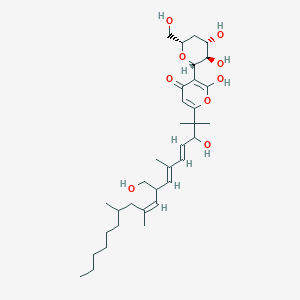

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-Amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B118525.png)